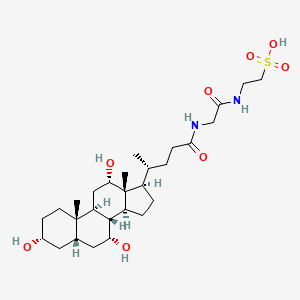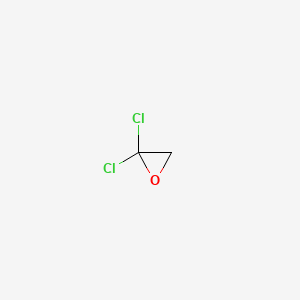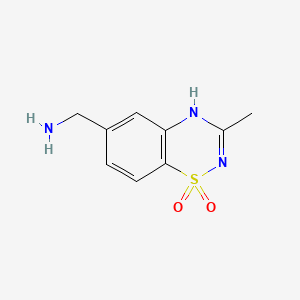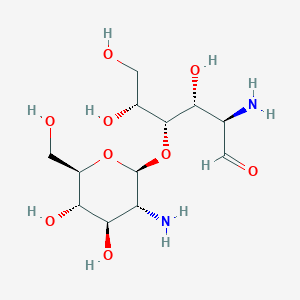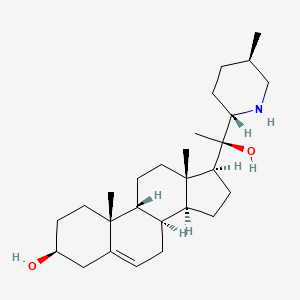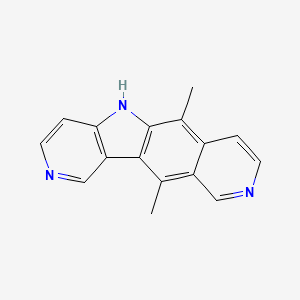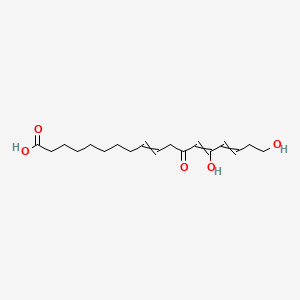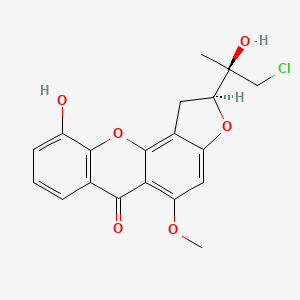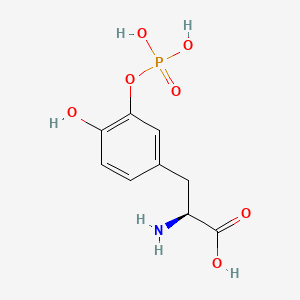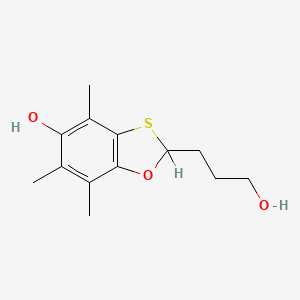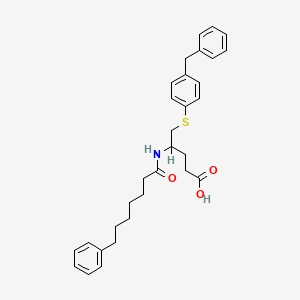
Benethamine penicillin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benethamine Penicillin is the benethamine salt of penicillin G, a member of the penicillin antibiotic family with broad-spectrum bactericidal activity. Penicillin G binds to and inactivates penicillin-binding proteins (PBPs), enzymes located on the inner membrane of the bacterial cell wall, resulting in the weakening of the bacterial cell wall and cell lysis. PBPs participate in the terminal stages of assembling the bacterial cell wall, and in reshaping the cell wall during cell division. Inactivation of PBPs interferes with the cross-linkage of peptidoglycan chains necessary for bacterial cell wall strength and rigidity.
Aplicaciones Científicas De Investigación
Prolonged-Action Penicillin Salt
Benethamine penicillin, known as Benapen, is a prolonged-action penicillin salt developed by Glaxo Laboratories. It exhibits a lower solubility than procaine penicillin, resulting in a more prolonged depot effect from intramuscular injection. Effective serum levels of penicillin can be maintained for over three days with a single injection, with blood levels remaining above therapeutic thresholds (Benapen Glaxo, 1954).
Treatment of Latent Syphilis in HIV-Infected Patients
Benethamine penicillin, in combination with benzylpenicillin G, was investigated for treating latent syphilis in HIV-infected patients. The study showed that a 10-day regimen combining these antibiotics did not offer significant benefits compared to standard treatment, indicating limited effectiveness in this application (Tattevin et al., 2002).
Kinetic Study in Young and Old People
A kinetic study comparing serum concentrations of benethamine penicillin and benzathine bipenicillin in young adults and elderly people revealed age-related variations in serum penicillin concentrations and their persistence. This study highlighted the need for age-specific dosing strategies (Collart et al., 1980).
Veterinary Applications
In veterinary medicine, benethamine penicillin has been used in bovine conjunctival sac fluid treatment. Topical application in ointment form showed prolonged therapeutic concentrations, beneficial in treating Moraxella bovis infection (Abeynayake & Cooper, 1989).
Combination Therapy in Dairy Cows
A study on dairy cows with subclinical mastitis used a combination therapy including benethamine penicillin. The treatment resulted in a significant reduction in mastitis rates, improved milk quality, and increased milk production, demonstrating its effectiveness in dairy herd management (Ismail et al., 2018).
Propiedades
Número CAS |
751-84-8 |
|---|---|
Nombre del producto |
Benethamine penicillin |
Fórmula molecular |
C31H35N3O4S |
Peso molecular |
545.7 g/mol |
Nombre IUPAC |
N-benzyl-2-phenylethanamine;(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |
InChI |
InChI=1S/C16H18N2O4S.C15H17N/c1-16(2)12(15(21)22)18-13(20)11(14(18)23-16)17-10(19)8-9-6-4-3-5-7-9;1-3-7-14(8-4-1)11-12-16-13-15-9-5-2-6-10-15/h3-7,11-12,14H,8H2,1-2H3,(H,17,19)(H,21,22);1-10,16H,11-13H2/t11-,12+,14-;/m1./s1 |
Clave InChI |
JAQPGQYDZJZOIN-LQDWTQKMSA-N |
SMILES isomérico |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)CC3=CC=CC=C3)C(=O)O)C.C1=CC=C(C=C1)CCNCC2=CC=CC=C2 |
SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)O)C.C1=CC=C(C=C1)CCNCC2=CC=CC=C2 |
SMILES canónico |
CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)O)C.C1=CC=C(C=C1)CCNCC2=CC=CC=C2 |
Otros números CAS |
751-84-8 |
Pictogramas |
Irritant; Health Hazard |
Sinónimos |
enethamine penicillin benethamine penicillin G |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



